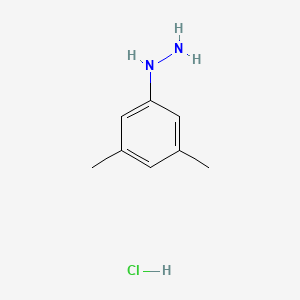

3,5-Dimethylphenylhydrazine hydrochloride

Description

The exact mass of the compound 3,5-Dimethylphenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dimethylphenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylphenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQANBNDXZFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505732 | |

| Record name | (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60481-36-9 | |

| Record name | Hydrazine, (3,5-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dimethylphenylhydrazine Hydrochloride: Properties, Characterization, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-dimethylphenylhydrazine hydrochloride, a crucial reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's characteristics, offers detailed protocols for its analysis, and explores its primary applications, with a focus on the renowned Fischer indole synthesis.

Core Molecular and Physical Characteristics

3,5-Dimethylphenylhydrazine hydrochloride is a substituted aromatic hydrazine salt with the chemical formula C₈H₁₃ClN₂.[1][2] It presents as a solid, typically in the form of a white to yellow or pale brown powder or crystals.[3][4][5] This compound is a key building block in the synthesis of various heterocyclic compounds, most notably indoles.

A summary of its fundamental properties is presented in Table 1.

Table 1: Core Properties of 3,5-Dimethylphenylhydrazine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 60481-36-9 | [1] |

| Molecular Formula | C₈H₁₃ClN₂ | [1][2] |

| Molecular Weight | 172.66 g/mol | [2] |

| Appearance | White to yellow/pale brown powder or crystals | [3][4][5] |

| Melting Point | ~180 °C (with decomposition) | [1] |

| Solubility | Soluble in water | [1] |

| Stability | Air-sensitive, hygroscopic |

Experimental Determination of Physical Properties

To ensure the quality and suitability of 3,5-dimethylphenylhydrazine hydrochloride for specific applications, precise determination of its physical properties is essential. The following sections provide detailed, field-proven protocols for key analytical procedures.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range often indicates the presence of impurities.

Protocol 1: Melting Point Determination using a Digital Apparatus (e.g., DigiMelt)

This protocol outlines the steps for accurate melting point determination.[6][7][8][9]

-

Sample Preparation:

-

Instrument Setup:

-

If the approximate melting point is unknown, perform a rapid preliminary scan with a ramp rate of 10-20 °C/minute to determine a rough range.[6]

-

For an accurate measurement, set the starting temperature to at least 15-20 °C below the expected melting point.[7][9]

-

Set the ramp rate to a slow value, typically 1-2 °C/minute, to ensure thermal equilibrium.[7][9]

-

Set the stop temperature approximately 10-15 °C above the expected melting point.[9]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the DigiMelt apparatus.[10]

-

Initiate the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point of the sample.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

While qualitatively known to be soluble in water, quantitative solubility data in various solvents is crucial for reaction setup and purification.[1] The equilibrium solubility can be determined using the shake-flask method.[11][12][13]

Protocol 2: Equilibrium Solubility Determination

-

Preparation:

-

Prepare saturated solutions by adding an excess of 3,5-dimethylphenylhydrazine hydrochloride to a series of vials containing different solvents (e.g., water, methanol, ethanol, DMSO).

-

Ensure there is undissolved solid in each vial.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[12]

-

-

Phase Separation:

-

Allow the suspensions to settle.

-

Carefully separate the supernatant from the solid by centrifugation or filtration. Ensure no solid particles are carried over.[12]

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant.

-

Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

-

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of 3,5-dimethylphenylhydrazine hydrochloride.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a rapid and convenient method.[14][15]

Protocol 3: ATR-FTIR Spectroscopy of a Solid Sample

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the powdered 3,5-dimethylphenylhydrazine hydrochloride onto the ATR crystal.

-

Apply pressure using the press to ensure good contact between the sample and the crystal.[14]

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Expected characteristic peaks for a substituted phenylhydrazine hydrochloride would include N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic ring stretching, and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[16][17]

Protocol 4: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of 3,5-dimethylphenylhydrazine hydrochloride for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[17]

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a volume of about 0.6-0.7 mL.[18]

-

If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Key signals to expect would be distinct peaks for the aromatic protons, the methyl group protons, and the hydrazine protons.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic transitions within the aromatic system.[19][20][21]

Protocol 5: UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 3,5-dimethylphenylhydrazine hydrochloride of a known concentration in a suitable UV-transparent solvent (e.g., water or methanol).

-

Create a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Measurement:

-

Use a spectrophotometer and matched quartz cuvettes.

-

Fill a cuvette with the solvent to be used as a blank and zero the instrument.

-

Record the UV-Vis spectrum of each dilution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance vs. concentration at λ_max to determine the molar absorptivity (ε) according to the Beer-Lambert law.

-

Caption: General workflows for spectroscopic characterization.

Key Synthetic Application: The Fischer Indole Synthesis

The primary and most significant application of 3,5-dimethylphenylhydrazine hydrochloride is as a precursor in the Fischer indole synthesis. This reaction, discovered by Emil Fischer in 1883, is a robust method for constructing the indole ring system, a prevalent scaffold in pharmaceuticals and natural products.[22][23]

The synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[22][24] The hydrochloride salt is typically used for its stability and is often converted to the free base in situ or prior to the reaction.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through several key steps:[22][24][25]

-

Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[14][14]-Sigmatropic Rearrangement: A concerted rearrangement, which is the key bond-forming step, occurs to form a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form a cyclic aminal.

-

Elimination: Under acidic catalysis, a molecule of ammonia is eliminated to yield the final aromatic indole product.

Caption: Key steps of the Fischer Indole Synthesis.

Safety and Handling

3,5-Dimethylphenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The compound is known to be air-sensitive and hygroscopic, so storage under an inert atmosphere is recommended. Keep away from strong oxidizing agents.

Conclusion

3,5-Dimethylphenylhydrazine hydrochloride is a valuable reagent for organic synthesis, particularly for the construction of indole derivatives via the Fischer indole synthesis. A thorough understanding of its physical properties is paramount for its effective and safe use in research and development. This guide provides a foundation of its known characteristics and offers detailed, actionable protocols for its comprehensive analysis, thereby empowering scientists to confidently utilize this compound in their synthetic endeavors.

References

-

CHM 235L - Melting Points. (n.d.). Retrieved from University of Massachusetts website: [Link]

-

Melting Point Determination. (n.d.). Retrieved from University of Notre Dame website: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

DigiMelt Melting Point Apparatus. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

-

DigiMelt Student Melting Point System Manual. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]

-

Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (n.d.). ACS Publications. Retrieved from [Link]

-

Powder Samples. (n.d.). Shimadzu. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved from [Link]

-

Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

How do I make solid sample for FT-IR ATR? (2015, November 2). ResearchGate. Retrieved from [Link]

-

Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality. (2016, June 29). SciSpace. Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). National Institutes of Health. Retrieved from [Link]

-

Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.).

- Summary of solubility measurement protocols of each company before harmonization. (n.d.).

-

Phenylhydrazine. (n.d.). In Wikipedia. Retrieved from [Link]

-

A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. (2021, June 10). RSC Publishing. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]

- Fischer Indole Synthesis. (n.d.).

-

(3,5-Dimethylphenyl)hydrazine. (n.d.). PubChem. Retrieved from [Link]

-

Phenylhydrazines. Structure and basicity. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di... (n.d.). ARC Journals. Retrieved from [Link]

-

Phenylhydrazine. (n.d.). chemeurope.com. Retrieved from [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue College of Engineering. Retrieved from [Link]

-

Phenylhydrazine. (n.d.). PubChem. Retrieved from [Link]

-

How to Prepare and Run a NMR Sample. (2017, December 4). YouTube. Retrieved from [Link]

-

(3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. (2025, August 25). gsrs. Retrieved from [Link]

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed. Retrieved from [Link]

-

1-(3,4-Dimethylphenyl)hydrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 3,5-Dimethylphenylhydrazine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 2. GSRS [gsrs-dev-public.ncats.io]

- 3. 3,5-Dimethylphenylhydrazine hydrochloride | 60481-36-9 [sigmaaldrich.com]

- 4. 3,5-Dimethylphenylhydrazine hydrochloride | 60481-36-9 [sigmaaldrich.com]

- 5. 3,5-Dimethylphenylhydrazine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. CHM 235L [jan.ucc.nau.edu]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. purdue.edu [purdue.edu]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. longdom.org [longdom.org]

- 21. researchgate.net [researchgate.net]

- 22. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 23. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 3,5-Dimethylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Dimethylphenylhydrazine hydrochloride (CAS No. 60481-36-9), a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, safe handling, and, most notably, its pivotal role in the construction of indole scaffolds, which are central to many therapeutic agents.

Chemical and Physical Properties

3,5-Dimethylphenylhydrazine hydrochloride is a salt of the organic base 3,5-dimethylphenylhydrazine. The hydrochloride form enhances its stability and solubility in polar solvents, making it a convenient precursor for various chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 60481-36-9 | [1] |

| Molecular Formula | C₈H₁₃ClN₂ | [1] |

| Molecular Weight | 172.66 g/mol | [2] |

| Appearance | White to cream to pale brown powder or lumps | [3] |

| Melting Point | Decomposes around 180°C | [1] |

| Solubility | Soluble in water | [1] |

| Purity | Typically ≥95-97% | [1][3] |

Synthesis of 3,5-Dimethylphenylhydrazine Hydrochloride

The synthesis of 3,5-Dimethylphenylhydrazine hydrochloride is a well-established multi-step process commencing from 3,5-dimethylaniline. The procedure involves a diazotization reaction followed by reduction.

A representative synthesis workflow is outlined below:

Caption: Synthesis of 3,5-Dimethylphenylhydrazine hydrochloride.

Detailed Synthetic Protocol:

A common laboratory-scale synthesis involves the following steps[4]:

-

Diazotization of 3,5-Dimethylaniline: 3,5-Dimethylaniline (also known as 3,5-xylidine) is dissolved in aqueous hydrochloric acid and cooled to below 0°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction of the Diazonium Salt: The freshly prepared diazonium salt solution is then added to a reducing agent. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or sodium metabisulfite (Na₂S₂O₅)[4]. The reduction of the diazonium group to a hydrazine proceeds, often with gentle warming to complete the reaction.

-

Isolation and Purification: Upon completion of the reduction, the reaction mixture is cooled, and the 3,5-Dimethylphenylhydrazine hydrochloride product precipitates. The solid is then collected by filtration, washed with a cold solvent to remove impurities, and dried.

Safety and Handling

As with all hydrazine derivatives, 3,5-Dimethylphenylhydrazine hydrochloride should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Core Application: The Fischer Indole Synthesis

The premier application of 3,5-Dimethylphenylhydrazine hydrochloride is as a key building block in the Fischer indole synthesis. This powerful reaction, discovered by Emil Fischer in 1883, allows for the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions[5]. The resulting 4,6-dimethylindole scaffold is a valuable core in medicinal chemistry.

The Fischer Indole Synthesis Workflow:

The reaction proceeds through a series of well-defined steps:

Caption: The Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of 2,4,6-Trimethylindole

This protocol describes a representative Fischer indole synthesis using 3,5-Dimethylphenylhydrazine hydrochloride and acetone to produce 2,4,6-trimethylindole.

Materials:

-

3,5-Dimethylphenylhydrazine hydrochloride

-

Acetone

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Hydroxide (1M solution)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Dimethylphenylhydrazine hydrochloride and an excess of acetone.

-

To this suspension, add glacial acetic acid as the solvent and catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a 1M solution of sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4,6-trimethylindole.

Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[6]. The ability to introduce substituents at specific positions of the indole ring via the Fischer indole synthesis makes 3,5-Dimethylphenylhydrazine hydrochloride a valuable tool for generating libraries of novel compounds for drug discovery.

Indole derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Anticancer: Vincristine and vinblastine are well-known indole alkaloids used in cancer chemotherapy[7].

-

Anti-inflammatory: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) based on an indole core[7].

-

Antimigraine: The triptan class of drugs, used to treat migraines, are often synthesized using the Fischer indole synthesis[5].

-

Antitubercular: As previously noted, this reagent has been used in the synthesis of novel antitubercular indolecarboxamide derivatives[1].

-

Antiviral and Antibacterial: Various indole derivatives have shown promise as antimicrobial agents[7].

The 4,6-dimethyl substitution pattern that can be achieved using 3,5-Dimethylphenylhydrazine hydrochloride can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The methyl groups can influence metabolic stability, receptor binding affinity, and overall lipophilicity, which are critical parameters in drug design.

Conclusion

3,5-Dimethylphenylhydrazine hydrochloride is a versatile and indispensable reagent for the synthesis of 4,6-disubstituted indoles via the Fischer indole synthesis. Its straightforward synthesis and the robustness of the Fischer indole reaction make it a valuable tool for both academic research and industrial drug development. A thorough understanding of its properties, handling procedures, and reaction mechanisms is crucial for its safe and effective utilization in the laboratory. The continued exploration of indole-based compounds as therapeutic agents ensures that 3,5-Dimethylphenylhydrazine hydrochloride will remain a relevant and important building block in the field of medicinal chemistry.

References

-

Narlawar, R., Werry, E. L., Scarf, A. M., Hanani, R., Chua, S. W., King, V. A., Barron, M. L., Martins, R. N., Ittner, L. M., Rendina, L. M., & Kassiou, M. (2015). Synthesis and in vitro evaluation of novel indole-based compounds for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 58(21), 8743–8749. Available at: [Link]

- Google Patents. (2008). Preparation method for 3,5-dimethylphenylhydrazine. CN101148419A.

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(2), 160-181.

- Bentham Science Publishers. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry, 25(15), 1766-1795.

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

-

Global Substance Registration System. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Available at: [Link]

- Google Patents. (1981). Process for preparing 2,2,6,6-Tetramethyl-4-oxopiperidine. US4252958A.

-

GeneOnline News. (2025). Study Explores Antifungal Potential and Broad Pharmacological Activities of Indole Derivatives. Available at: [Link]

-

precisionFDA. (n.d.). (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. Available at: [Link]

-

Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Available at: [Link]

Sources

- 1. 3,5-Dimethylphenylhydrazine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 2. GSRS [gsrs-dev-public.ncats.io]

- 3. mdpi.com [mdpi.com]

- 4. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]

- 5. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]

- 6. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajchem-b.com [ajchem-b.com]

An In-Depth Technical Guide to (3,5-dimethylphenyl)hydrazine Hydrochloride: Structure, Synthesis, and Applications

Abstract

(3,5-dimethylphenyl)hydrazine hydrochloride is a pivotal chemical intermediate, particularly valued in the synthesis of indole derivatives for pharmaceutical and agrochemical applications. This guide provides an in-depth analysis of its core chemical structure, physicochemical properties, and established synthesis protocols. We delve into the mechanistic underpinnings of its primary application, the Fischer indole synthesis, and offer detailed methodologies for its characterization using modern spectroscopic techniques. Furthermore, this document outlines critical safety and handling procedures to ensure its effective and responsible use in a research and development setting.

Introduction: The Strategic Importance of a Substituted Hydrazine

In the landscape of synthetic organic chemistry, substituted arylhydrazines serve as indispensable building blocks. Among these, (3,5-dimethylphenyl)hydrazine hydrochloride holds a position of significance due to the unique electronic and steric properties imparted by the dimethyl substitution on the phenyl ring. This substitution pattern influences the reactivity of the hydrazine moiety and ultimately directs the regioselectivity in cyclization reactions, making it a valuable precursor for creating complex molecular architectures.

The primary utility of this compound lies in its role as a key reactant in the Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with applications in treating conditions ranging from migraines to cancer.[1][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of (3,5-dimethylphenyl)hydrazine hydrochloride, enabling its proficient application in the synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

(3,5-dimethylphenyl)hydrazine hydrochloride is an organic salt with the chemical formula C₈H₁₃ClN₂.[4] The structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions. The hydrochloride form enhances its stability and solubility in aqueous media.[4]

Chemical Structure:

The IUPAC name for this compound is (3,5-dimethylphenyl)hydrazine;hydrochloride.[4] Its key identifiers are:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to cream or pale brown powder/lumps | [7] |

| Melting Point | 180°C (decomposition) | [4] |

| Solubility | Soluble in water | [4] |

| InChI Key | RSBQANBNDXZFIY-UHFFFAOYSA-N | [4][7] |

| SMILES | CC1=CC(=CC(=C1)NN)C.Cl | [4][7] |

Synthesis and Purification

The most common and industrially scalable synthesis of (3,5-dimethylphenyl)hydrazine hydrochloride begins with 3,5-dimethylaniline as the starting material.[8][9] The synthesis proceeds through a two-step sequence involving diazotization followed by reduction.[8][9]

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Sources

- 1. testbook.com [testbook.com]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 4. 3,5-Dimethylphenylhydrazine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 3,5-Dimethylphenylhydrazine hydrochloride, 97% 25 g | Request for Quote [thermofisher.com]

- 8. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3,5-Dimethylphenylhydrazine Hydrochloride for Advanced Research Applications

This document provides an in-depth technical examination of 3,5-Dimethylphenylhydrazine hydrochloride, a critical reagent in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this guide moves beyond basic data to explore the compound's core properties, synthesis protocols, mechanistic applications, and essential safety procedures. The structure of this guide is dictated by the scientific narrative of the compound itself—from its fundamental characteristics to its practical implementation in the laboratory.

Core Physicochemical & Structural Properties

3,5-Dimethylphenylhydrazine hydrochloride is a substituted hydrazine salt valued for its role as a precursor in complex molecular syntheses. Its precise molecular weight and structural characteristics are foundational to its reactivity and stoichiometric use in chemical reactions.

The molecular weight of the hydrochloride salt is consistently reported as 172.66 g/mol .[1][2][3] This value is derived from its molecular formula, C₈H₁₂N₂·HCl, which accounts for the organic hydrazine base and the associated hydrochloric acid molecule.[1][2] A comprehensive summary of its properties is presented below.

Table 1: Physicochemical and Structural Data for 3,5-Dimethylphenylhydrazine Hydrochloride

| Property | Value | Source(s) |

| Molecular Weight | 172.66 g/mol | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂·HCl or C₈H₁₃ClN₂ | [1][4][5] |

| CAS Number | 60481-36-9 | [2][4][6] |

| IUPAC Name | (3,5-dimethylphenyl)hydrazine;hydrochloride | [4] |

| Physical Form | White to cream, pale brown, or yellow powder/crystals | [5][6] |

| InChI Key | RSBQANBNDXZFIY-UHFFFAOYSA-N | [1][4][6] |

| SMILES | Cc1cc(C)cc(c1)NN.Cl | [1] |

| Purity | Typically ≥95% | [6] |

| Storage Temperature | Room Temperature / Ambient | [6] |

Caption: Chemical structure and formula of the compound.

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of 3,5-Dimethylphenylhydrazine hydrochloride begins with 3,5-dimethylaniline.[7][8] The process involves a two-step sequence: diazotization followed by reduction. This pathway is a cornerstone of aromatic chemistry, and understanding the causality behind each step is crucial for achieving high purity and yield.

Workflow: Synthesis from 3,5-Dimethylaniline

Caption: Two-step synthesis of the target compound from 3,5-dimethylaniline.

Detailed Experimental Protocol

This protocol is adapted from established industrial methods, emphasizing control over temperature and pH to ensure reaction fidelity.[8]

Step 1: Diazotization of 3,5-Dimethylaniline

-

Preparation: In a suitable reaction vessel, charge 200 mL of water and stir. Carefully add 57.5 mL of 10N hydrochloric acid followed by 24.2 g of 3,5-dimethylaniline.

-

Cooling (Critical Step): Cool the mixture to below 0 °C using an ice-salt bath. This low temperature is essential to prevent the highly unstable diazonium salt from decomposing.

-

Diazotization: Slowly add a pre-prepared solution of 15 g of sodium nitrite in 30 g of water. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Completion: Stir the reaction mixture for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt is now finished.

-

Filtration: Filter the cold solution to remove any particulates, retaining the filtrate for the next step.

Step 2: Reduction to 3,5-Dimethylphenylhydrazine Hydrochloride

-

Reducing Agent: Prepare a solution of sodium pyrosulfite, which serves as a potent and cost-effective reducing agent.[8]

-

Reduction Reaction: Add the diazonium salt filtrate to the sodium pyrosulfite solution. The reaction is typically conducted between 10-35 °C.[8]

-

pH Control: It is crucial to maintain the pH of the reaction mixture between 7 and 9.[8] This is a self-validating control point; incorrect pH will lead to side reactions and significantly lower yield and purity. Use a suitable base (e.g., NaOH solution) to adjust as needed.

-

Hydrolysis & Isolation: Upon completion of the reduction (typically monitored by TLC or LC-MS), the resulting product is hydrolyzed and isolated as the hydrochloride salt, often by precipitation from the aqueous solution.

-

Purification: The crude product can be purified by recrystallization to achieve a purity of >98%.[8]

Core Application: The Fischer Indole Synthesis

A primary application of 3,5-Dimethylphenylhydrazine hydrochloride is its use as a key building block in the Fischer indole synthesis.[4][9] This reaction is a powerful method for creating the indole scaffold, a privileged structure in medicinal chemistry found in numerous pharmaceuticals, including antitubercular agents.[4]

The expertise in applying this reagent lies in understanding its mechanism. The hydrazine moiety first condenses with a ketone or aldehyde to form a hydrazone. This intermediate, under acidic conditions, undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, followed by the elimination of ammonia to yield the aromatic indole ring.

Caption: Mechanistic workflow of the Fischer Indole Synthesis.

Generalized Protocol for Fischer Indole Synthesis

-

Hydrazone Formation: Dissolve 1.0 equivalent of 3,5-Dimethylphenylhydrazine hydrochloride and 1.1 equivalents of the desired ketone or aldehyde in a suitable solvent (e.g., ethanol, acetic acid).

-

Condensation: Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC/LC-MS). The hydrochloride salt often provides sufficient acidity, but a catalytic amount of acid (e.g., H₂SO₄) can be added.

-

Cyclization (The Core Step): Add a cyclizing agent, which is typically a strong acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or Eaton's reagent). Heat the reaction mixture to the required temperature (can range from 80 °C to 180 °C depending on the substrate and catalyst). The choice of catalyst and temperature is a critical experimental parameter dictated by the reactivity of the specific hydrazone.

-

Workup and Isolation: After the reaction is complete, cool the mixture and pour it into ice water. The crude indole product often precipitates and can be collected by filtration.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the final, pure indole derivative.

Safety, Handling, and Storage

As with all hydrazine derivatives, 3,5-Dimethylphenylhydrazine hydrochloride must be handled with appropriate care. It is classified as harmful and an irritant.[10][11] Adherence to safety protocols is non-negotiable for ensuring operator safety and experimental integrity.

Table 2: GHS Hazard and Precautionary Information

| Classification | GHS Code | Description | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [6][11] |

| H315 | Causes skin irritation. | [6][11] | |

| H319 | Causes serious eye irritation. | [6][11] | |

| H335 | May cause respiratory irritation. | [6][11] | |

| Precautionary | P261 | Avoid breathing dust. | [6][10] |

| P280 | Wear protective gloves/eye protection/face protection. | [10] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Mandatory Handling & Storage Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10]

-

Handling: Avoid generating dust.[12] Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area.[10]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] The compound can be hygroscopic (absorbs moisture from the air), so protection from atmospheric moisture is recommended for long-term stability.[10]

-

Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

3,5-Dimethylphenylhydrazine hydrochloride is more than a chemical with a defined molecular weight; it is an enabling tool for complex chemical synthesis. Its utility, particularly in the construction of indole-based molecules, makes it indispensable in the fields of medicinal chemistry and drug development. By understanding its fundamental properties, synthesis, and reaction mechanisms, and by adhering strictly to safety protocols, researchers can effectively leverage this reagent to advance their scientific objectives.

References

-

(3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. (n.d.). In GSRS. Retrieved from [Link]

-

(3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. (n.d.). In precisionFDA. Retrieved from [Link]

-

(3,5-Dimethylphenyl)hydrazine. (n.d.). PubChem. Retrieved from [Link]

- Preparation method for 3,5-dimethylphenylhydrazine. (2008). Google Patents (CN101148419A).

Sources

- 1. GSRS [gsrs-dev-public.ncats.io]

- 2. scbt.com [scbt.com]

- 3. GSRS [precision.fda.gov]

- 4. 3,5-Dimethylphenylhydrazine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 5. A11336.06 [thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]

- 9. 3,5-Dimethylphenylhydrazine hydrochloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 3,5-Dimethylphenylhydrazine Hydrochloride

This guide provides a comprehensive technical overview of the solubility of 3,5-dimethylphenylhydrazine hydrochloride, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological studies. This document will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the critical factors that influence this property.

Introduction to 3,5-Dimethylphenylhydrazine Hydrochloride

3,5-Dimethylphenylhydrazine hydrochloride (C₈H₁₃ClN₂) is an aromatic hydrazine derivative. Hydrazine derivatives are a class of compounds with significant applications in organic synthesis and medicinal chemistry.[1] They are key precursors in the synthesis of various heterocyclic compounds, including indoles via the Fischer indole synthesis, which are prevalent scaffolds in many pharmaceutical agents. The hydrochloride salt form is often utilized to improve the stability and handling of the parent hydrazine compound.

A thorough understanding of the solubility of 3,5-dimethylphenylhydrazine hydrochloride is a critical first step in its application. Solubility dictates the choice of reaction solvents, purification methods, and is a key determinant of bioavailability in pharmacological contexts.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-dimethylphenylhydrazine hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 60481-36-9 | [2][3] |

| Molecular Formula | C₈H₁₃ClN₂ | [2][3] |

| Molecular Weight | 172.66 g/mol | [2] |

| Appearance | White to cream to pale brown powder or lumps | |

| Melting Point | Information not readily available | |

| pKa | Information not readily available |

Aqueous and Organic Solvent Solubility

While specific quantitative solubility data for 3,5-dimethylphenylhydrazine hydrochloride is not extensively published in readily available literature, supplier information consistently indicates that it is soluble in water .[2] The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base due to the ionization of the hydrazine moiety. The presence of the polar hydrochloride group allows for favorable interactions with water molecules.

The solubility in organic solvents is expected to vary based on the polarity of the solvent. Generally, polar protic and aprotic solvents are more likely to dissolve this salt compared to nonpolar solvents. However, without experimental data, these are general predictions.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To address the lack of quantitative data, this section provides a detailed, field-proven protocol for determining the equilibrium solubility of 3,5-dimethylphenylhydrazine hydrochloride using the shake-flask method . This method is a widely accepted and recommended technique for generating reliable solubility data.[4][5]

The Causality Behind the Shake-Flask Method

The shake-flask method is designed to establish a thermodynamic equilibrium between the undissolved solid and the saturated solution. By agitating an excess of the solid in the solvent for a sufficient period, we ensure that the solvent is fully saturated with the solute. Subsequent analysis of the clear supernatant provides the equilibrium solubility at a given temperature.

Self-Validating System

This protocol incorporates self-validating checks to ensure the integrity of the results. These include:

-

Equilibrium Confirmation: Sampling at multiple time points to ensure the concentration has reached a plateau.

-

Purity Analysis: Verifying the purity of the 3,5-dimethylphenylhydrazine hydrochloride before and after the experiment.

-

Validated Analytical Method: Using a calibrated and validated analytical technique for quantification.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

3,5-Dimethylphenylhydrazine hydrochloride (of known purity)

-

Selected solvents (e.g., deionized water, ethanol, methanol, dichloromethane)

-

Thermostatically controlled shaker bath

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vials for sample collection

Protocol:

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use deionized water and adjust the pH to the desired value using appropriate buffers (e.g., phosphate or citrate buffers).

-

Addition of Excess Solid: Accurately weigh an amount of 3,5-dimethylphenylhydrazine hydrochloride that is in clear excess of its expected solubility and add it to a sealed container (e.g., a glass vial) containing a known volume of the solvent.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed.

-

Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.

-

Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (see Section 5).

-

Equilibrium Confirmation: Compare the concentrations obtained at the different time points. Equilibrium is considered to be reached when consecutive measurements are within an acceptable variance (e.g., ± 5%). The final concentration at equilibrium is the solubility of the compound.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Methods for Quantification

Accurate quantification of the dissolved 3,5-dimethylphenylhydrazine hydrochloride is crucial for reliable solubility data. Two common and effective methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the analysis of hydrazine derivatives. A reverse-phase HPLC method using a C18 column is typically suitable.

Typical HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a wavelength of maximum absorbance (to be determined by a UV scan).

A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.

UV-Vis Spectrophotometry

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed. This method relies on the absorbance of UV light by the aromatic ring of the molecule.

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of 3,5-dimethylphenylhydrazine hydrochloride by scanning a dilute solution across a range of UV wavelengths.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

Factors Influencing Solubility

The solubility of 3,5-dimethylphenylhydrazine hydrochloride is not a fixed value but is influenced by several environmental factors.

Effect of pH

As a hydrochloride salt of a weak base, the solubility of 3,5-dimethylphenylhydrazine hydrochloride is expected to be pH-dependent. At lower pH values (more acidic), the equilibrium will favor the protonated, more soluble form. As the pH increases towards and beyond the pKa of the corresponding free base, the unprotonated, less soluble form will predominate, leading to a decrease in solubility.[6]

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[7][8] However, in some cases, the dissolution can be exothermic, leading to a decrease in solubility with increasing temperature. The temperature dependence of the solubility of 3,5-dimethylphenylhydrazine hydrochloride should be determined experimentally.

Logical Relationship of Influencing Factors

Caption: Factors Influencing Solubility and Their Implications.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3,5-dimethylphenylhydrazine hydrochloride. While quantitative data in the public domain is scarce, the provided experimental protocol, based on the robust shake-flask method, offers a clear pathway for researchers to generate reliable and accurate solubility data. By carefully controlling and considering the influence of pH, temperature, and solvent choice, scientists and drug development professionals can effectively harness the properties of this important chemical intermediate for their specific applications. The principles and methodologies outlined herein are fundamental to ensuring the successful and reproducible use of 3,5-dimethylphenylhydrazine hydrochloride in research and development.

References

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Chinese Journal of Pharmaceutical Analysis. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

Indiana University Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 13.4: Pressure and Temperature Effects on Solubility. Retrieved from [Link]

-

PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Journal of Chemical & Engineering Data, 54(8), 2333-2339. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]

Sources

- 1. Phenylhydrazine hydrochloride solubility | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,5-Dimethylphenylhydrazine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 3. 3,5-Dimethylphenylhydrazine hydrochloride | 60481-36-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. who.int [who.int]

- 6. pharmatutor.org [pharmatutor.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

Introduction: The Structural and Synthetic Value of 3,5-Dimethylphenylhydrazine Hydrochloride

An In-Depth Technical Guide to the Spectral Characterization of 3,5-Dimethylphenylhydrazine Hydrochloride

3,5-Dimethylphenylhydrazine hydrochloride (CAS No: 60481-36-9) is a substituted aromatic hydrazine salt of significant interest to researchers in synthetic chemistry and drug development.[1] Its primary utility lies in its role as a key precursor in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus—a privileged scaffold in medicinal chemistry. The precise substitution pattern of the dimethylphenyl moiety allows for the creation of specifically functionalized indoles, which are explored for a wide range of therapeutic applications, including as antitubercular agents.[2]

Given its foundational role in synthesis, an unambiguous structural confirmation of 3,5-dimethylphenylhydrazine hydrochloride is paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify its molecular structure. As a Senior Application Scientist, my focus is not merely on the data itself, but on the causal logic behind the experimental design and the expert interpretation of the resulting spectra. This document is designed to serve as a trusted reference for researchers and drug development professionals who handle this and structurally related compounds.

The molecular structure, presented below, forms the basis of our spectroscopic investigation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the definitive mapping of the molecule's atomic connectivity. For a hydrochloride salt like this, the choice of a polar aprotic deuterated solvent, such as DMSO-d₆, is critical to ensure solubility and to observe the exchangeable protons of the hydrazinium group.[3][4]

Expertise & Experience: The Rationale Behind NMR Experimental Design

The experimental parameters for NMR are not arbitrary; they are selected to optimize data quality for the specific nucleus and molecular class. For ¹H NMR, a standard 400-500 MHz spectrometer provides excellent resolution for distinguishing the closely spaced aromatic signals.[3] A sufficient relaxation delay (e.g., 2-5 seconds) is crucial to ensure quantitative integration, especially for the broad signals of the N-H protons. For ¹³C NMR, a higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.[3] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons, which is particularly useful for confirming the methyl and aromatic CH groups in our target molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 3,5-dimethylphenylhydrazine hydrochloride and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within a 5 mm NMR tube.[3] Ensure complete dissolution by gentle vortexing.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

Parameters: Acquire the spectrum using a standard pulse program. A spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 5 seconds are recommended to capture all signals accurately, including the broad amine protons.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to the 400 MHz proton frequency).

-

Parameters: Utilize a proton-decoupled pulse sequence. A spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are typical. A significantly larger number of scans (e.g., 1024 or more) will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.[3]

-

Data Presentation and Interpretation

The expected chemical shifts are predicted based on the principles of substituent effects and data from analogous compounds, such as phenylhydrazine hydrochloride and derivatives of 3,5-dimethylaniline.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 3,5-Dimethylphenylhydrazine Hydrochloride in DMSO-d₆

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Justification |

| -CH₃ | ~2.2 ppm (s, 6H) | ~21 ppm | Symmetrical methyl groups on the aromatic ring. Their signal will be a sharp singlet integrating to 6 protons. |

| Ar-H (C2, C6) | ~6.7 ppm (s, 2H) | ~118 ppm | Two equivalent protons meta to the hydrazinium group and ortho to two methyl groups. Shielded relative to benzene. |

| Ar-H (C4) | ~6.6 ppm (s, 1H) | ~128 ppm | Single proton para to the hydrazinium group, situated between two methyl groups. Experiences shielding. |

| -NH-NH₃⁺ | ~8.5-10.5 ppm (br s, 4H) | N/A | The protons on the nitrogen atoms are expected to be broad due to quadrupolar relaxation and chemical exchange. As a hydrochloride salt in DMSO, they will be significantly deshielded and appear far downfield.[3][4] |

| Ar-C (C3, C5) | N/A | ~138 ppm | Quaternary carbons bearing the methyl groups. |

| Ar-C (C1) | N/A | ~145 ppm | Quaternary carbon attached to the nitrogen, significantly deshielded by the electronegative nitrogen atom. |

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range. For solid samples, Attenuated Total Reflectance (ATR) is a modern and highly convenient sampling technique that requires minimal sample preparation.

Expertise & Experience: The Rationale Behind IR Experimental Design

The primary goal of running an IR spectrum on this compound is to confirm the presence of the key functional groups: the N-H bonds of the hydrazinium ion and the C-H and C=C bonds of the substituted aromatic ring. The hydrochloride salt form significantly influences the N-H stretching region. Instead of the typical sharp N-H stretches of a free hydrazine, we expect to see very broad and strong absorptions characteristic of an ammonium salt (-NH₃⁺), often appearing from 2500 to 3200 cm⁻¹.[6]

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small, representative amount (a few milligrams) of the solid 3,5-dimethylphenylhydrazine hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the sample spectrum over a range of 4000 to 600 cm⁻¹. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

-

Data Processing: The final spectrum is presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

Data Presentation and Interpretation

The spectrum is analyzed by identifying characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for 3,5-Dimethylphenylhydrazine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3200 - 2500 | N-H Stretch (Ammonium Salt) | Strong, Broad | Confirms the presence of the -NH₃⁺ group from the hydrochloride salt. This broad feature is a hallmark of amine salts. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Indicates the C-H bonds on the phenyl ring. |

| 2970 - 2850 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching vibrations of the two methyl (-CH₃) groups. |

| ~1600, ~1470 | Aromatic C=C Stretch | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

| ~850 - 750 | Aromatic C-H Bend (Out-of-plane) | Strong | The specific pattern in this region can be indicative of the 1,3,5-trisubstitution pattern on the benzene ring. |

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For structural analysis of small organic compounds, Electron Ionization (EI) is a common technique. It involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural clues.

Expertise & Experience: The Rationale Behind MS Experimental Design

In an EI-MS experiment, the molecular ion (M⁺•) peak is of primary importance as it indicates the molecular weight of the neutral (free base) compound. It is crucial to remember that the hydrochloride salt will not be observed; the analysis is performed on the volatile free base, C₈H₁₂N₂, which has a monoisotopic mass of 136.10 Da.[7] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For phenylhydrazines, cleavage of the N-N bond and rearrangements involving the aromatic ring are common fragmentation pathways.[3]

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). Heating will be required to volatilize the compound into the gas phase.

-

Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Presentation and Interpretation

The mass spectrum will show a molecular ion peak and several fragment ion peaks.

Table 3: Predicted Mass Spectrometry Fragments (EI-MS) for 3,5-Dimethylphenylhydrazine

| m/z (Predicted) | Proposed Fragment | Formula | Interpretation |

| 136 | [M]⁺• | [C₈H₁₂N₂]⁺• | Molecular Ion Peak . Confirms the molecular weight of the free base.[7] |

| 121 | [M - CH₃]⁺ | [C₇H₉N₂]⁺ | Loss of a methyl radical from the molecular ion. |

| 106 | [M - N₂H₂]⁺• | [C₈H₁₀]⁺• | Loss of diimide, a common fragmentation for hydrazines. The resulting fragment is 3,5-dimethylbenzene radical cation. |

| 105 | [M - NHNH₂]⁺ | [C₈H₉]⁺ | Cleavage of the C-N bond, loss of the hydrazinyl radical, forming a dimethylphenyl cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | A common fragment in alkylbenzenes, corresponding to the tropylium ion, formed after rearrangement. |

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of 3,5-dimethylphenylhydrazine hydrochloride. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework, confirming the 1,3,5-substitution pattern. IR spectroscopy provides rapid verification of the essential functional groups, particularly the characteristic broad N-H stretches of the hydrazinium salt. Finally, mass spectrometry confirms the molecular weight of the parent free base and offers further structural corroboration through predictable fragmentation patterns. This multi-technique approach ensures the identity and purity of this critical synthetic building block, underpinning the integrity of subsequent research and development efforts.

References

- BenchChem. (n.d.). Spectroscopic Comparison of Substituted Phenylhydrazines for Research and Development.

- Sigma-Aldrich. (n.d.). 3,5-Dimethylphenylhydrazine hydrochloride.

- Sigma-Aldrich. (n.d.). 3,5-Dimethylphenylhydrazine hydrochloride.

- Manchester Organics. (n.d.). (3,5-Dimethylphenyl)hydrazine hydrochloride.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Thermo Fisher Scientific. (2023). Safety Data Sheet.

- Apollo Scientific. (2023). Safety Data Sheet: 3,4-Dimethylphenylhydrazine hydrochloride.

- PubChem. (n.d.). 1-(3,4-Dimethylphenyl)hydrazine hydrochloride.

- Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References.

- PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups.

- ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone.

- Santa Cruz Biotechnology. (n.d.). 3,5-Dimethylphenylhydrazine hydrochloride.

- PubChem. (n.d.). (3,5-Dimethylphenyl)hydrazine.

- Fisher Scientific. (n.d.). 3,5-Dimethylphenylhydrazine hydrochloride, 97%.

-

NIST. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]

- ChemicalBook. (n.d.). Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum.

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 3,5-Dimethylphenylhydrazine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. (3,5-Dimethylphenyl)hydrazine | C8H12N2 | CID 1810602 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Safety and Handling of 3,5-Dimethylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 3,5-Dimethylphenylhydrazine hydrochloride (CAS No. 60481-36-9). As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The structure of this guide is designed to logically flow from hazard identification to emergency response, providing a self-validating system for laboratory safety.

Understanding the Hazard Profile

3,5-Dimethylphenylhydrazine hydrochloride is a substituted hydrazine derivative. Hydrazines as a class are recognized for their reactivity and potential toxicity.[1] Therefore, a thorough understanding of the specific hazards associated with this compound is the foundation of safe handling.

1.1. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For 3,5-Dimethylphenylhydrazine hydrochloride, the following hazard statements are consistently reported:

-

H302: Harmful if swallowed. [2]

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H332: Harmful if inhaled. [3]

-

H335: May cause respiratory irritation. [2]

The signal word for this chemical is "Warning".[3]

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. Understanding these properties is crucial for anticipating the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Physical Form | White to yellow powder or crystals | |

| Molecular Formula | C8H13N2Cl | [3] |

| Molecular Weight | 172.66 g/mol | [4] |

| Storage Temperature | Room Temperature / Ambient | [3] |

Engineering and Administrative Controls: The First Line of Defense

Before any handling of 3,5-Dimethylphenylhydrazine hydrochloride, robust engineering and administrative controls must be in place. These controls are designed to minimize exposure by isolating the hazard from the researcher.

2.1. Engineering Controls

-

Chemical Fume Hood: All manipulations of 3,5-Dimethylphenylhydrazine hydrochloride, including weighing, dissolving, and transferring, must be conducted within a properly functioning chemical fume hood.[5][6] This is the primary engineering control to prevent inhalation of dust or vapors.[5]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7]

-

Emergency Eyewash and Safety Shower: An approved and certified emergency eyewash station and safety shower must be readily accessible in the laboratory where the material is handled.[7]

2.2. Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for the handling of 3,5-Dimethylphenylhydrazine hydrochloride must be written and approved. All personnel must be trained on this SOP before working with the compound.[5]

-

Hazard Communication: The area where the chemical is stored and used must be clearly marked with appropriate hazard signage.[5]

-

Training: All personnel must receive comprehensive training on the hazards of hydrazines, including this specific compound, as well as the established safety protocols.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are paramount, the use of appropriate PPE is a mandatory final barrier to exposure.

| PPE Category | Specification | Rationale and Source(s) |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] | To prevent skin contact and subsequent irritation.[7] It is crucial to consult the glove manufacturer's compatibility chart.[7] |

| Eye and Face Protection | Splash-proof safety goggles. A face shield is recommended when there is a potential for splashing.[5][7] | To protect against serious eye irritation from dust or splashes.[5] |

| Skin and Body Protection | A flame-resistant lab coat, full-length pants, and closed-toe shoes.[6][7] | To protect the skin from accidental contact.[7] |

| Respiratory Protection | A NIOSH-approved respirator may be required for situations where engineering controls are not sufficient or during emergency situations.[7] | To prevent inhalation of harmful dust or vapors.[7] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

4.1. Handling Procedures

-

Preparation: Before handling, ensure all necessary engineering controls are functioning, and the required PPE is donned correctly.[5]

-